molecular formula C7H16N2O B1581459 Heptanohydrazide CAS No. 22371-32-0

Heptanohydrazide

Cat. No.: B1581459
CAS No.: 22371-32-0
M. Wt: 144.21 g/mol
InChI Key: FAWGDZUNQZJISX-UHFFFAOYSA-N
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Description

Heptanohydrazide, also known as heptanoic acid hydrazide, is an organic compound with the molecular formula C₇H₁₆N₂O. It is a derivative of heptanoic acid, where the carboxylic acid group is replaced by a hydrazide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptanohydrazide can be synthesized through the reaction of heptanoic acid with hydrazine. The typical reaction involves heating heptanoic acid with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:

C₇H₁₅COOH + NH₂NH₂ → C₇H₁₆N₂O + H₂O\text{C₇H₁₅COOH + NH₂NH₂ → C₇H₁₆N₂O + H₂O} C₇H₁₅COOH + NH₂NH₂ → C₇H₁₆N₂O + H₂O

This reaction is usually carried out in an organic solvent such as ethanol or methanol to facilitate the reaction and improve yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Heptanohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Heptanohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: this compound derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the use of this compound derivatives in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Comparison with Similar Compounds

Heptanohydrazide can be compared with other hydrazide compounds, such as:

    Acetohydrazide: A derivative of acetic acid with similar reactivity but different physical properties.

    Benzohydrazide: A derivative of benzoic acid with distinct aromatic properties.

    Isonicotinic acid hydrazide: A well-known hydrazide used in the treatment of tuberculosis.

Uniqueness: this compound is unique due to its specific aliphatic chain length, which imparts distinct physical and chemical properties compared to other hydrazides. This uniqueness makes it suitable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

heptanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-2-3-4-5-6-7(10)9-8/h2-6,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWGDZUNQZJISX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50286458
Record name heptanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22371-32-0
Record name Heptanoic acid hydrazide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45888
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name heptanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptanohydrazide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ94UH8GLU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

12.2 g of hydrazine hydrate was added to a solution of 15 g of ethyl heptanoate in 20 ml of ethanol, followed by heat-refluxing for 4.5 hours. After the reaction, the reaction mixture was cooled to precipitate a crystal. The crystal was recovered by filtration and recrystallized from 20 ml of ethanol to obtain 7 g of heptanohydrazide.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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